1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine
Description
Academic Significance of the 1,2,3-Triazole Ring System in Heterocyclic Chemistry
The 1,2,3-triazole, a five-membered aromatic ring containing three adjacent nitrogen atoms, has garnered immense attention in the scientific community. pharmaffiliates.com Its prominence is largely due to its unique combination of chemical and physical properties. The triazole ring is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and redox conditions, making it an ideal scaffold in drug design. researchgate.net
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional regioselectivity. fishersci.ca This synthetic accessibility has propelled the 1,2,3-triazole into a central role as a versatile linker in bioconjugation, connecting different molecular fragments to create complex architectures.
Beyond its role as a stable linker, the 1,2,3-triazole moiety itself can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-stacking interactions. pharmaffiliates.com These properties are instrumental in its ability to bind to biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. pharmaffiliates.com
Table 1: Key Attributes of the 1,2,3-Triazole Ring System
| Attribute | Description |
| Structure | Five-membered aromatic heterocycle with three adjacent nitrogen atoms. |
| Stability | High resistance to metabolic degradation, hydrolysis, and redox reactions. researchgate.net |
| Synthesis | Readily accessible via "click chemistry" (CuAAC). fishersci.ca |
| Interactions | Capable of hydrogen bonding, dipole-dipole, and π-stacking. pharmaffiliates.com |
| Applications | Medicinal chemistry, bioconjugation, materials science, agrochemicals. pharmaffiliates.com |
Structural Characteristics and Fundamental Reactivity Patterns of 1H-1,2,3-Triazol-4-amines
The introduction of an amine group at the C4 position of the 1H-1,2,3-triazole ring, creating a 1H-1,2,3-triazol-4-amine, significantly influences the electronic properties and reactivity of the molecule. The amino group, being an electron-donating group, increases the electron density of the triazole ring, which can affect its aromaticity and susceptibility to electrophilic attack.
The reactivity of 1H-1,2,3-triazol-4-amines is characterized by the chemical behavior of both the triazole ring and the exocyclic amino group. The lone pair of electrons on the amino nitrogen can participate in nucleophilic reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The triazole ring nitrogens, particularly N2 and N3, also possess lone pairs and can be sites for alkylation or coordination with metal ions, although the N1-substituent sterically and electronically influences this.
Rationale for Research Focus on N1-Substituted 1,2,3-Triazol-4-amines, particularly the 2-Ethoxyethyl Derivative
The strategic placement of substituents on the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Substitution at the N1 position is particularly significant as it directly influences the molecule's polarity, solubility, and ability to interact with biological targets.
The choice of a 2-ethoxyethyl group as the N1-substituent in 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is deliberate. This flexible, polar side chain can impart several desirable characteristics:
Enhanced Solubility: The ether oxygen and the terminal ethyl group can improve aqueous solubility and create a balance between hydrophilic and lipophilic character, which is often crucial for pharmacokinetic properties like absorption and distribution.
Conformational Flexibility: The ethoxyethyl chain can adopt various conformations, potentially allowing for optimal positioning of the molecule within a biological receptor's binding site.
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
Research into N-alkoxyalkyl substituted triazoles is driven by the hypothesis that such modifications can lead to improved drug-like properties. While specific research on the 2-ethoxyethyl derivative is not extensively documented in publicly accessible literature, the rationale for its investigation lies in the systematic exploration of how N1-substituents modulate the biological activity of the 1,2,3-triazol-4-amine core.
Overview of Current Research Trajectories and Gaps in the Academic Understanding of this Specific Compound Class
Current research on N1-substituted 1,2,3-triazol-4-amines is largely focused on their potential as therapeutic agents. The core structure is seen as a versatile platform for the development of new drugs targeting a range of diseases. The primary research trajectories include:
Synthesis of Diverse Libraries: Utilizing efficient synthetic methodologies to create large collections of N1-substituted triazol-4-amines with a wide variety of substituents to explore structure-activity relationships (SAR).
Biological Screening: Testing these compounds for activity against various biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions.
Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of these compounds and to guide the design of more potent and selective derivatives.
This lack of specific data highlights an opportunity for future research to characterize this compound fully and to explore its potential applications, thereby filling a small but significant gap in the broader understanding of N-substituted 1,2,3-triazol-4-amines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
IKQSHGHBXJKASE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=C(N=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Ethoxyethyl 1h 1,2,3 Triazol 4 Amine
Foundational Strategies for 1,2,3-Triazole Ring Formation
The construction of the 1,2,3-triazole scaffold is a well-established area of organic synthesis, with several powerful methods at the disposal of chemists. These strategies provide the basis for the targeted synthesis of 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-amine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Route to 1,4-Disubstituted 1,2,3-Triazoles
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal choice for the synthesis of complex molecules. The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-isomeric product.
The mechanism of the CuAAC reaction is thought to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper(III) metallacycle, which ultimately undergoes reductive elimination to afford the 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst. The high regioselectivity for the 1,4-isomer is a key advantage of the CuAAC reaction, as the uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers. This regiocontrol is attributed to the coordination of both the azide and the alkyne to the copper catalyst, which orients the reactants in a way that favors the formation of the 1,4-disubstituted product.
A variety of copper(I) sources can be employed for CuAAC reactions, including CuI, CuBr, and in situ reduction of copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270). The catalytic activity and stability of the copper(I) species are often enhanced by the use of ligands. These ligands can stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and increase the reaction rate. For the synthesis of triazole-4-amines, the choice of catalytic system is crucial to ensure compatibility with the amine functionality or its precursor.
| Catalyst System | Ligand | Common Solvents | Key Features |
| CuSO₄/Sodium Ascorbate | None | Water, t-BuOH/H₂O | "Classic" CuAAC conditions, green and readily available. |
| CuI | Tris(benzyltriazolylmethyl)amine (TBTA) | THF, CH₂Cl₂ | Homogeneous catalysis, good for a wide range of substrates. |
| CuBr(PPh₃)₃ | Triphenylphosphine | Toluene, THF | Stable catalyst complex, suitable for sensitive substrates. |
| Copper Nanoparticles | None | Various | Heterogeneous catalysis, allows for easy catalyst removal. |
Alternative Cycloaddition Approaches for 1,2,3-Triazole Synthesis
While CuAAC is the dominant method for accessing 1,4-disubstituted 1,2,3-triazoles, alternative cycloaddition strategies have been developed that offer complementary regioselectivity or proceed under different reaction conditions.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium-catalyzed cycloadditions of azides and terminal alkynes selectively produce 1,5-disubstituted 1,2,3-triazoles. This method provides a valuable alternative for accessing the other main regioisomer of the triazole ring.
Metal-Free Cycloadditions: Thermal Huisgen 1,3-dipolar cycloadditions can be employed for the synthesis of 1,2,3-triazoles without the need for a metal catalyst. However, these reactions often require elevated temperatures and can lead to mixtures of 1,4- and 1,5-regioisomers, necessitating careful purification. Strain-promoted azide-alkyne cycloaddition (SPAAC) is another metal-free approach that utilizes strained cyclooctynes to achieve high reaction rates at ambient temperatures.
Oxidative Cyclization Reactions of Hydrazone Derivatives for Triazole Scaffold Construction
An alternative to cycloaddition reactions for the formation of the 1,2,3-triazole ring is the oxidative cyclization of certain hydrazone derivatives. This approach involves the formation of a hydrazone from a ketone and a hydrazine, followed by an oxidative cyclization step to form the triazole ring. While less common than cycloaddition methods for simple 1,4-disubstituted triazoles, this strategy can be useful for the synthesis of more complex or highly substituted triazole systems.
Targeted Synthesis of the this compound Core Structure
The synthesis of this compound can be strategically achieved by applying the principles of the CuAAC reaction. A plausible and efficient synthetic route involves the following key steps:
Preparation of 2-Ethoxyethyl Azide: The azide component can be readily synthesized from 2-ethoxyethanol (B86334). A common method involves the conversion of the alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide.
Selection of an Alkyne Synthon for the 4-Amino Group: A crucial aspect of the synthesis is the choice of the alkyne partner that will ultimately provide the 4-amino functionality. A direct approach using aminoacetylene is challenging due to its instability. A more practical strategy involves the use of an alkyne with a masked amino group, such as a nitro group. Nitroacetylene, or a more stable equivalent, can be used in the cycloaddition reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: The CuAAC reaction between 2-ethoxyethyl azide and the nitro-alkyne synthon would yield the 1-(2-ethoxyethyl)-4-nitro-1H-1,2,3-triazole intermediate. This reaction would be carried out under standard CuAAC conditions, for example, using a copper(II) sulfate (B86663) and sodium ascorbate catalytic system in a suitable solvent mixture like t-butanol and water.
This targeted synthetic approach, leveraging the power and regioselectivity of the CuAAC reaction followed by a straightforward reduction, represents a logical and efficient pathway to obtain this compound.
Preparation of Precursors for the 2-Ethoxyethyl Substituent (e.g., 2-Ethoxyethyl Azide)
A key precursor for introducing the 2-ethoxyethyl group onto the N1 position of the triazole ring is 2-ethoxyethyl azide. This organic azide can be synthesized from readily available starting materials such as 2-ethoxyethanol or its halogenated derivatives.
One common method involves the nucleophilic substitution of a halide with an azide salt. For instance, 2-bromoethanol (B42945) can be treated with sodium azide in a suitable solvent, like water, and heated to produce 2-azidoethanol. rsc.org This intermediate can then be further functionalized if necessary, but for the direct synthesis of the target compound, a similar azidation of 2-ethoxyethyl bromide or chloride would be a direct route.
Another approach involves the conversion of an alcohol to an azide. 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride can be reacted with sodium azide in water to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol. chemicalbook.comrsc.org This alcohol can then be converted to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemicalbook.comrsc.org Subsequent reaction of the tosylate with an amine source can provide further functionalization. chemicalbook.comrsc.org A more direct pathway would involve the mesylation or tosylation of 2-ethoxyethanol followed by substitution with sodium azide.
| Starting Material | Reagents | Product | Reference |
| 2-Bromoethanol | Sodium Azide, Water | 2-Azidoethanol | rsc.org |
| 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride | Sodium Azide, Sodium Iodide, Water | 2-[2-(2-azidoethoxy)ethoxy]ethanol | chemicalbook.comrsc.org |
Synthesis of Alkyne Precursors with Amine Functionality at the C4-Position of the Future Triazole
While specific syntheses of alkyne precursors for this compound are not extensively detailed in the provided search results, general strategies for creating 4-amino-1,2,3-triazoles can be inferred. Often, a cyano-containing compound is used as a precursor to the amine. For example, cyanoacetylene (B89716) or its derivatives could potentially be used.
Another approach is the use of ynamides, which are alkynes with a nitrogen atom directly attached to one of the sp-hybridized carbons. These are highly reactive and can participate in cycloaddition reactions to form aminotriazoles. The synthesis of these precursors often involves multi-step sequences starting from simpler alkynes or carbonyl compounds.
Design and Execution of Regioselective [3+2] Cycloaddition for this compound
The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction is highly efficient and regioselective, almost exclusively yielding the 1,4-isomer. nih.govbohrium.com
In the context of synthesizing this compound, this would involve the reaction of 2-ethoxyethyl azide with an appropriate amino-alkyne precursor. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as copper(I) iodide. nih.gov
The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. beilstein-journals.org The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including water. bohrium.commdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Ethoxyethyl Azide | Amino-alkyne Precursor | Copper(I) source (e.g., CuI, or CuSO4/Sodium Ascorbate) | This compound |
Post-Cycloaddition Functionalization and N-Alkylation Strategies
An alternative synthetic pathway involves forming the 1H-1,2,3-triazol-4-amine core first, followed by the introduction of the 2-ethoxyethyl group onto the N1 position of the triazole ring.
Selective N-Alkylation at the Triazole N1 Position
The alkylation of NH-triazoles can sometimes be challenging due to the potential for reaction at different nitrogen atoms (N1 or N2). However, for many 1,2,3-triazoles, N1 alkylation is thermodynamically favored. beilstein-journals.org The regioselectivity can be influenced by the substituents on the triazole ring, the choice of alkylating agent, the base, and the solvent.
For the selective N1-alkylation of 1H-1,2,3-triazol-4-amine, the reaction would be carried out by deprotonating the triazole with a suitable base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a 2-ethoxyethyl electrophile. beilstein-journals.org The presence of the 4-amino group might influence the regioselectivity of the alkylation.
Alkylation Approaches for Introducing the 2-Ethoxyethyl Group on the Triazole Nitrogen
The introduction of the 2-ethoxyethyl group would typically employ an electrophile such as 2-ethoxyethyl bromide, 2-ethoxyethyl chloride, or 2-ethoxyethyl tosylate. The reaction involves the nucleophilic attack of the deprotonated triazole anion on the alkylating agent.
The choice of base and solvent is crucial for achieving high yields and selectivity. Strong bases like sodium hydride in aprotic polar solvents like THF or DMF are commonly used to ensure complete deprotonation of the triazole. beilstein-journals.org
| Triazole Precursor | Alkylating Agent | Base/Solvent | Product |
| 1H-1,2,3-triazol-4-amine | 2-Ethoxyethyl Bromide | NaH / THF | This compound |
| 1H-1,2,3-triazol-4-amine | 2-Ethoxyethyl Tosylate | K2CO3 / DMF | This compound |
Reaction Optimization and Process Intensification in this compound Synthesis
Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while minimizing reaction times and environmental impact. For the CuAAC route, optimization can focus on the catalyst system, solvent, and temperature. researchgate.netresearchgate.net
Key optimization parameters include:
Catalyst Loading: Minimizing the amount of copper catalyst is desirable to reduce cost and simplify purification. The use of highly active catalysts or supporting the catalyst on a solid phase can be beneficial. rsc.org
Ligands: The addition of ligands can stabilize the copper(I) oxidation state and accelerate the reaction.
Solvent: While a wide range of solvents can be used, greener options like water or solvent-free conditions are often explored. bohrium.com
Temperature: CuAAC reactions are often run at room temperature, but gentle heating can sometimes increase the reaction rate. researchgate.net
Process intensification techniques, such as continuous flow synthesis, can offer significant advantages over batch processing. rsc.org Flow chemistry can improve heat and mass transfer, allow for safer handling of potentially hazardous intermediates like organic azides, and facilitate easier scale-up. rsc.org A flow system for triazole synthesis might involve pumping solutions of the azide and alkyne through a heated column packed with a heterogeneous copper catalyst. rsc.org This approach has been shown to be robust and can operate for extended periods with high efficiency. rsc.org
Green Chemistry Principles in Scalable Synthesis
The large-scale synthesis of this compound necessitates the adoption of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. Key strategies include the use of safer solvents, atom economy maximization, and energy-efficient reaction conditions.
One of the foundational approaches to synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. In the context of producing this compound, this would involve the reaction of 1-azido-2-ethoxyethane (B1658920) with a suitable cyano-containing alkyne precursor, followed by reduction or hydrolysis to yield the 4-amino group. To align with green chemistry principles, the use of copper(I) catalysis (CuAAC) is often preferred as it allows for lower reaction temperatures and higher regioselectivity, leading to a more efficient process with less waste. nih.gov
Furthermore, the development of one-pot or tandem reactions is a cornerstone of green synthesis, as it reduces the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. For the synthesis of related amino-1,2,4-triazole derivatives, metal-free and oxidant-free methods have been developed, which are inherently greener. organic-chemistry.org These approaches often rely on intramolecular cyclization reactions under mild conditions, a strategy that could be adapted for the synthesis of the target 1,2,3-triazole isomer.
The use of alternative energy sources, such as ultrasound irradiation, has been shown to promote the synthesis of triazole derivatives, often leading to shorter reaction times and higher yields under milder conditions. nih.gov This sonochemical approach can be particularly beneficial for scalable synthesis by improving energy efficiency.
Below is a table summarizing the application of green chemistry principles to the synthesis of triazole compounds, which are relevant to the synthesis of this compound.
| Green Chemistry Principle | Application in Triazole Synthesis |
| Prevention of Waste | One-pot synthesis and tandem reactions to reduce intermediate isolation and purification steps. |
| Atom Economy | Cycloaddition reactions that incorporate all atoms of the reactants into the final product. |
| Use of Safer Solvents | Employing water, ethanol (B145695), or other benign solvents in place of hazardous organic solvents like DMF or chlorinated hydrocarbons. organic-chemistry.orgchemmethod.com |
| Energy Efficiency | Utilizing catalysis (e.g., Cu(I)) to lower reaction temperatures and exploring alternative energy sources like ultrasound. nih.gov |
| Use of Catalysis | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for improved efficiency and regioselectivity. nih.gov |
Solvent Selection, Temperature Control, and Reaction Monitoring Techniques
The judicious selection of solvents, precise temperature control, and effective reaction monitoring are critical for the successful and scalable synthesis of this compound, directly impacting reaction yield, purity, and safety.
Solvent Selection: The choice of solvent is paramount and is guided by factors such as reactant solubility, reaction temperature, and green chemistry considerations. For the cycloaddition step, a variety of solvents can be employed. While traditional syntheses might use polar aprotic solvents like dimethylformamide (DMF), greener alternatives are increasingly sought. A mixture of water and a co-solvent like t-butanol or ethanol is often effective for CuAAC reactions, facilitating the dissolution of both organic and inorganic reagents and simplifying product isolation. chemmethod.com The use of ethanol is particularly advantageous due to its low toxicity and biodegradability. chemmethod.com
Temperature Control: Temperature is a critical parameter that influences reaction kinetics and selectivity. The synthesis of the triazole ring via cycloaddition is often exothermic. For scalable synthesis, effective temperature control is crucial to prevent runaway reactions and the formation of byproducts. While some traditional methods for forming 4-amino-1,2,4-triazoles require high temperatures (up to 200 °C), modern catalytic approaches, such as CuAAC, can often be conducted at or near room temperature, significantly improving the energy efficiency and safety of the process. nih.govepo.org Careful control of the temperature during the addition of reagents and throughout the reaction is essential for achieving high yields and purity.
Reaction Monitoring Techniques: Continuous monitoring of the reaction progress is vital for process optimization and ensuring complete conversion. Common techniques for monitoring the synthesis of triazole derivatives include:
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively tracking the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction kinetics and endpoint.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or by analyzing aliquots to determine the conversion and identify the structure of the product and any intermediates.
Infrared (IR) Spectroscopy: Can be employed to track the disappearance of characteristic functional group peaks of the reactants (e.g., the azide stretch) and the appearance of product peaks.
The following table provides a summary of key parameters and techniques for the synthesis of triazole derivatives, applicable to this compound.
| Parameter/Technique | Considerations and Common Practices |
| Solvent | Preference for green solvents like water, ethanol, or t-butanol/water mixtures. Avoidance of hazardous solvents where possible. organic-chemistry.orgchemmethod.com |
| Temperature | Catalytic methods allow for lower reaction temperatures (e.g., room temperature to 80 °C). Precise control is crucial for safety and purity. epo.org |
| Reaction Monitoring | A combination of TLC for quick checks and HPLC for quantitative analysis is common. Spectroscopic methods (NMR, IR) provide structural information. |
By carefully considering these factors, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible and suitable for large-scale industrial production.
Chemical Reactivity and Derivatization of 1 2 Ethoxyethyl 1h 1,2,3 Triazol 4 Amine
Transformations Involving the 4-Amine Functionality
The primary amine group is a versatile handle for derivatization, behaving similarly to a typical aromatic amine. It can undergo a range of reactions, including acylation, sulfonylation, diazotization, and condensation.
The primary amine of 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-amine readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing a wide array of substituents, which can significantly alter the compound's physicochemical properties.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acylated triazoles.
Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. The reactions of N-unsubstituted triazoles with sulfonyl chlorides can lead to mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. researchgate.net
| Reagent | Product Type | General Reaction Conditions |
| Acyl Halide (R-COCl) | N-Acyl-1,2,3-triazole | Inert solvent, Base (e.g., Pyridine) |
| Acid Anhydride (R-CO)₂O | N-Acyl-1,2,3-triazole | Base or Acid catalyst |
| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-1,2,3-triazole | Inert solvent, Base (e.g., Pyridine) |
The 4-amino group can be converted into a diazonium salt, a highly versatile intermediate, through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium salt is typically unstable and is used immediately in subsequent reactions to introduce a variety of functional groups onto the triazole ring, most notably halogens, via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org
The Sandmeyer reaction involves the reaction of the diazonium salt with copper(I) salts. wikipedia.org This method provides a pathway to synthesize 4-halo-1,2,3-triazoles, which are key intermediates for further functionalization. scilit.comresearchgate.net
Chlorination: Reaction with CuCl yields the 4-chloro derivative.
Bromination: Reaction with CuBr yields the 4-bromo derivative. nih.gov
Cyanation: Reaction with CuCN yields the 4-cyano derivative.
These halogenated triazoles serve as important precursors for cross-coupling reactions. scilit.comresearchgate.net
| Reagent(s) | Intermediate | Final Product | Reaction Name |
| NaNO₂, HCl (aq), 0-5 °C | 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-diazonium chloride | - | Diazotization |
| Diazonium salt, CuCl | - | 4-Chloro-1-(2-ethoxyethyl)-1H-1,2,3-triazole | Sandmeyer Reaction |
| Diazonium salt, CuBr | - | 4-Bromo-1-(2-ethoxyethyl)-1H-1,2,3-triazole | Sandmeyer Reaction |
| Diazonium salt, CuCN | - | 1-(2-Ethoxyethyl)-1H-1,2,3-triazole-4-carbonitrile | Sandmeyer Reaction |
The primary amine functionality can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. wikipedia.org This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). mdpi.com These reactions are often catalyzed by acid. wikipedia.org
Such condensation reactions are powerful tools for the synthesis of more complex, fused heterocyclic systems. When bifunctional carbonyl compounds are used, intramolecular cyclization can occur, leading to annulated triazole structures like triazolopyridines or triazolopyrimidines. researchgate.net The analysis of literature regarding the synthetic potential of 1,2,3-triazole-4(5)-amines demonstrates that these compounds are convenient building blocks for constructing various triazolo-annulated systems. researchgate.net
Direct metal-mediated cross-coupling at the C-N bond of the 4-amino group is not a standard transformation. However, the 4-position can be readily functionalized using these powerful C-C bond-forming reactions after converting the amino group into a more suitable leaving group, such as a halide (via the Sandmeyer reaction discussed in 3.1.2).
Suzuki-Miyaura Coupling: A 4-halo-1-(2-ethoxyethyl)-1H-1,2,3-triazole can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 4-aryl or 4-vinyl substituted triazole. rsc.orgwikipedia.org This reaction is widely used to synthesize substituted biphenyls and other conjugated systems. wikipedia.org The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds with a broad substrate scope. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Thus, a 4-halo-1-(2-ethoxyethyl)-1H-1,2,3-triazole can be reacted with various alkynes to introduce alkynyl substituents at the 4-position. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Vinyl-1,2,3-triazole |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1,2,3-triazole |
Reactivity of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is an aromatic heterocycle. nih.gov It is generally electron-deficient due to the presence of three nitrogen atoms, which makes it relatively resistant to electrophilic substitution compared to benzene. However, under certain conditions, substitution can be achieved.
Hydrogen-Deuterium Exchange: The C-H bond at the 5-position of the 1,2,3-triazole ring can undergo hydrogen-deuterium (H-D) exchange. This process can be catalyzed by a base, using a deuterium (B1214612) source like DMSO-d₆. researchgate.net The exchange rate and regioselectivity can depend on the substituents present on the ring. researchgate.net While strong bases can facilitate H-D exchange, the use of weak bases like carbonate has also been observed to result in the exchange of hydrogen/deuterium at the carbon atoms of the triazole ring. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction itself can be used to selectively incorporate deuterium at the C-5 position by performing the reaction in D₂O. acs.orgnih.gov
Halogenation: Direct electrophilic halogenation of the triazole ring is challenging due to its electron-deficient nature. However, halogenation can be achieved under specific conditions, often requiring harsh reagents or metal catalysis. rsc.org For instance, regioselective halogenation of 2-substituted-1,2,3-triazoles via C-H activation has been developed. rsc.org Palladium-catalyzed C-H ortho-halogenations have been achieved on 4-aryl-1,2,3-triazoles, where the triazole ring acts as a directing group. acs.org The activation of the triazole ring, for example through N-oxide formation, can also facilitate electrophilic substitution at the C-5 position. rsc.org
Nucleophilic Substitution at the Triazole Ring (if activated by electron-withdrawing groups)
The 1,2,3-triazole ring is an electron-rich aromatic system, making it inherently resistant to direct nucleophilic aromatic substitution (SNAr). nih.govfrontiersin.org The presence of the 4-amino group, a strong electron-donating substituent, further deactivates the ring toward nucleophilic attack by increasing the electron density of the heterocyclic core. Consequently, direct displacement of a leaving group on the triazole ring of this compound is not a feasible reaction pathway.
However, nucleophilic substitution can be achieved through strategic activation of the molecule. The most viable approach involves the transformation of the 4-amino group into a diazonium salt, an excellent leaving group. This two-step process circumvents the need for ring activation by electron-withdrawing groups.
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). rsc.org This reaction produces the highly reactive 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-diazonium salt intermediate.
Nucleophilic Displacement: The resulting diazonium salt is unstable and readily undergoes substitution upon gentle heating or catalysis, with the loss of dinitrogen gas (N₂), a thermodynamically favorable process. This allows for the introduction of a wide variety of nucleophiles at the C4 position. This type of reaction, particularly when using copper salts as catalysts, is analogous to the Sandmeyer reaction. nih.gov
The versatility of this approach is highlighted in the table below, which outlines potential nucleophilic substitution reactions via a diazonium intermediate.
| Reagent | Nucleophile | Product Structure | Product Name | Reaction Type |
|---|---|---|---|---|
| CuCl / HCl | Cl⁻ | 4-chloro-1-(2-ethoxyethyl)-1H-1,2,3-triazole | Sandmeyer | |
| CuBr / HBr | Br⁻ | 4-bromo-1-(2-ethoxyethyl)-1H-1,2,3-triazole | Sandmeyer | |
| CuCN / KCN | CN⁻ | 1-(2-ethoxyethyl)-1H-1,2,3-triazole-4-carbonitrile | Sandmeyer | |
| H₂O, Δ | OH⁻ | 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ol | Schiemann (hydrolysis) | |
| KI | I⁻ | 1-(2-ethoxyethyl)-4-iodo-1H-1,2,3-triazole | (Diazonium displacement) | |
| HBF₄, Δ | F⁻ | 1-(2-ethoxyethyl)-4-fluoro-1H-1,2,3-triazole | Balz-Schiemann |
Cycloaddition Reactions on the Triazole Ring (e.g., Diels-Alder type, if dienophilic)
The aromatic character and inherent stability of the 1,2,3-triazole ring generally render it unreactive in pericyclic reactions such as the Diels-Alder cycloaddition. nih.gov The ring system does not readily function as either a diene or a dienophile under standard thermal or Lewis acid-catalyzed conditions. Its aromatic sextet of π-electrons provides significant resonance stabilization, which would be lost in the transition state of a cycloaddition reaction, creating a high activation energy barrier.
While some highly activated and electron-deficient nitrogen heterocycles, such as 1,2,4-triazines or 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), are known to participate readily in inverse-electron-demand Diels-Alder reactions, these systems are structurally and electronically distinct from the 1,2,3-triazole core of the subject compound. rsc.orgnih.govacgpubs.org The this compound molecule lacks the necessary electronic features to act as a potent dienophile or diene.
Therefore, derivatization of this compound via cycloaddition reactions directly involving the triazole ring is considered synthetically unviable.
Chemical Transformations of the 2-Ethoxyethyl Substituent
The N1-substituent provides an alternative handle for chemical modification, allowing for derivatization without altering the core triazole ring.
Reactions at the Ether Linkage (e.g., Cleavage, Transetherification)
The ether linkage within the 2-ethoxyethyl group is stable to most chemical conditions but can be cleaved under strongly acidic conditions. masterorganicchemistry.comlibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids (HBr and HI) or potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.compearson.com
Given that the carbons on both sides of the ether oxygen are primary, the cleavage mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting it into a good leaving group (an alcohol). Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile, attacking one of the adjacent carbon atoms. Attack will preferentially occur at the less sterically hindered site. In this case, the terminal ethyl group is more accessible than the ethyl group attached to the triazole ring.
The primary product of this reaction would be 1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-amine and the corresponding ethyl halide. If an excess of the hydrohalic acid is used, the newly formed primary alcohol can undergo a second substitution reaction to yield 1-(2-haloethyl)-1H-1,2,3-triazol-4-amine. libretexts.org
| Reagent | Conditions | Primary Products | Potential Side-Products (with excess reagent) |
|---|---|---|---|
| HBr (conc.) | Reflux | 1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-amine + Bromoethane | 1-(2-bromoethyl)-1H-1,2,3-triazol-4-amine |
| HI (conc.) | Reflux | 1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-amine + Iodoethane | 1-(2-iodoethyl)-1H-1,2,3-triazol-4-amine |
| BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temp to RT | 1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-amine + Bromoethane | N/A |
Functionalization of the Terminal Ethyl Moiety for Further Conjugation
The ability to cleave the ether linkage to unmask a primary alcohol opens a gateway for extensive functionalization of the side chain. The resulting 1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-amine is a versatile intermediate for introducing functionalities suitable for bioconjugation or materials science applications.
Standard organic transformations can be applied to the terminal hydroxyl group:
Oxidation: Oxidation of the primary alcohol, for instance using Jones reagent (CrO₃/H₂SO₄) or a two-step procedure like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation, would yield the corresponding carboxylic acid, 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid. This derivative could be coupled to amines using standard peptide coupling reagents (e.g., EDC, HOBt).
Conversion to Halide: The alcohol can be converted to a reactive alkyl halide (e.g., using SOCl₂ or PBr₃) to produce 1-(2-chloroethyl)- or 1-(2-bromoethyl)-1H-1,2,3-triazol-4-amine. These compounds are excellent substrates for substitution with nucleophiles like azides or thiols.
Activation for Click Chemistry: A particularly useful transformation is the conversion of the alcohol into a terminal azide (B81097) or alkyne. This can be achieved by converting the alcohol to a tosylate or mesylate, followed by substitution with sodium azide to generate 1-(2-azidoethyl)-1H-1,2,3-triazol-4-amine. This molecule is now primed for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for conjugation. nih.gov
Mechanistic Studies of Key Reactivity Pathways
Elucidation of Reaction Mechanisms and Intermediates for Derivatization Reactions
The derivatization reactions described above proceed through well-understood mechanistic pathways involving distinct reactive intermediates.
Mechanism of Nucleophilic Substitution via Diazotization: The reaction begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid in a strong acid medium. The nucleophilic amino group attacks the nitrosonium ion, leading to an N-nitrosamine intermediate after deprotonation. Tautomerization and subsequent protonation of the oxygen atom, followed by the loss of a water molecule, generates the 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-diazonium cation. This cation is the key reactive intermediate. In the subsequent substitution step, this intermediate can lose N₂ gas to form a highly unstable aryl-type cation, which is immediately trapped by a nucleophile. In copper-catalyzed Sandmeyer reactions, the mechanism is thought to involve single-electron transfer (SET) from Cu(I) to the diazonium salt, generating a triazolyl radical, N₂, and Cu(II). The radical then abstracts a halogen or cyanide from the Cu(II) complex to form the final product and regenerate the Cu(I) catalyst.
Mechanism of Acid-Catalyzed Ether Cleavage: This reaction follows a classic SN2 mechanism. The first and essential step is the protonation of the ether oxygen by a strong acid (e.g., HBr). masterorganicchemistry.com This converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol). The conjugate base of the acid (Br⁻) then acts as a nucleophile. It performs a backside attack on one of the electrophilic α-carbons of the protonated ether. For this compound, the attack occurs at the less sterically hindered terminal methyl carbon of the ethyl group. This concerted step involves the simultaneous formation of the C-Br bond and cleavage of the C-O bond, leading to the products 1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-amine and bromoethane. The transition state involves a pentacoordinate carbon atom.
Kinetic and Thermodynamic Aspects of Functional Group Interconversions
The functional group interconversions of this compound are governed by the principles of chemical kinetics and thermodynamics. These principles determine the reaction pathways and the final product distribution under various conditions. The interplay between the kinetic and thermodynamic control of reactions is crucial in the derivatization of the title compound, particularly in reactions where multiple products can be formed.
In many chemical reactions, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org A kinetically controlled reaction is one where the major product is the one that is formed the fastest. libretexts.org This product arises from the reaction pathway with the lowest activation energy. libretexts.org In contrast, a thermodynamically controlled reaction yields the most stable product as the major product. libretexts.org This outcome is favored under conditions that allow for the reaction to be reversible, typically at higher temperatures, enabling the system to reach equilibrium. libretexts.org
For this compound, functional group interconversions can occur at several nucleophilic sites: the exocyclic 4-amino group and the nitrogen atoms of the 1,2,3-triazole ring. The relative reactivity of these sites is influenced by factors such as steric hindrance, electron density, and the nature of the electrophile.
Computational studies on related C-amino-1,2,4-triazoles have shown that the nucleophilicity of the ring nitrogens and the exocyclic amino group can be predicted, and this can be used to infer the likely sites of initial attack by electrophiles. nih.gov For instance, in alkylation reactions, a common functional group interconversion, the initial site of reaction may be a ring nitrogen, which is often a kinetically favored position. However, if the resulting N-alkylated product is less stable than the product formed by alkylation of the 4-amino group, and if the reaction conditions allow for reversibility, the thermodynamically more stable amino-alkylated product may be favored.
The following interactive table illustrates the hypothetical kinetic and thermodynamic product distribution for a representative functional group interconversion of this compound, such as acylation.
| Reaction Condition | Major Product Type | Rationale | Hypothetical Product Ratio (Kinetic:Thermodynamic) |
|---|---|---|---|
| Low Temperature, Short Reaction Time | Kinetic Product (e.g., N-acylation on a ring nitrogen) | The reaction pathway to this product has a lower activation energy, leading to a faster rate of formation. The conditions do not allow for equilibrium to be established. | 90:10 |
| High Temperature, Long Reaction Time | Thermodynamic Product (e.g., Acylation on the 4-amino group) | Higher energy allows the initial kinetic product to revert to reactants or rearrange to the more stable thermodynamic product. The system reaches equilibrium, favoring the lowest energy product. | 15:85 |
While specific experimental kinetic and thermodynamic data for this compound is not extensively documented in publicly available literature, the principles of kinetic and thermodynamic control are fundamental to understanding its reactivity. The choice of reaction conditions, including temperature, solvent, and reaction time, is therefore a critical consideration in the selective synthesis of its derivatives. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the activation energies and relative stabilities of potential products and intermediates in the functional group interconversions of this and related triazole compounds. nih.govacs.orgnih.govmdpi.com
Structural Characterization and Computational Studies of 1 2 Ethoxyethyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
¹H NMR: For 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-amine, the proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The ethoxyethyl group would display a triplet for the methyl (CH₃) protons, a quartet for the methylene (B1212753) (OCH₂) protons adjacent to the methyl group, and two triplets for the two non-equivalent methylene groups of the ethyl bridge (-CH₂CH₂-). The amine group (NH₂) would likely appear as a broad singlet, and the proton on the C5 carbon of the triazole ring would appear as a singlet in the aromatic region. The exact chemical shifts are influenced by the electronic environment, but data from analogous structures provide a reference. For instance, in various aminotriazole derivatives, the NH₂ protons often appear as a broad singlet, and protons on the triazole ring are observed in the aromatic region of the spectrum mdpi.com.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the target molecule, distinct signals would be expected for the methyl carbon, the three methylene carbons of the ethoxyethyl side chain, and the two carbons of the triazole ring (C4 and C5). The chemical shifts of the triazole ring carbons are particularly diagnostic of the substitution pattern. In related 1,2,4-triazole derivatives, triazole carbon signals have been observed in the range of 147-160 ppm researchgate.net.
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the triazole ring and the amino group, helping to distinguish between isomers and tautomers.
The following table presents representative NMR data for substituted aminotriazole derivatives found in the literature, illustrating the typical chemical shift ranges.
| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 4-((dimethylamino)benzylidene)-amino-4H-1,2,4-triazole | ¹H NMR | 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH), 7.35-6.49 (m, 4H, Ar-H), 2.80 (s, 6H, 2CH₃) | researchgate.net |
| ¹³C NMR | 158.0 (N=CH), 150.9 (Ar-C), 147.0 (Triazole-C), 130.0-113.2 (Ar-C), 40.2 (N-CH₃) | researchgate.net | |
| 5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | ¹H NMR | 8.03 (s, 1H, NH), 7.59-6.85 (m, 9H, Ar-H), 5.86 (d, 1H), 3.98 (dd, 1H), 3.95 (s, 3H, OCH₃), 3.16 (d, 1H), 2.96 (s, 3H, CH₃) | mdpi.com |
| ¹³C NMR | 176.5 (C=S), 158.8-114.4 (Ar-C), 150.8 (C3-pyrazolinyl), 137.5 (C4-triazolyl), 135.9 (C5-triazolyl), 61.8 (C5-pyrazolinyl), 55.6 (OCH₃), 40.5 (C4-pyrazolinyl), 10.7 (CH₃) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₆H₁₂N₄O), the calculated exact mass is 156.1011 Da. HRMS analysis would be used to confirm this exact mass, thereby verifying the molecular formula and ruling out other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the connectivity determined by NMR nih.gov.
| Property | Value |
| Molecular Formula | C₆H₁₂N₄O |
| Calculated Exact Mass | 156.1011 Da |
| Calculated Molecular Weight | 156.18 g/mol |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching from the aliphatic ethoxyethyl group, expected just below 3000 cm⁻¹.
C-O stretching of the ether linkage, usually found in the 1050-1150 cm⁻¹ range.
N=N and C=N stretching vibrations from the triazole ring, which appear in the 1400-1650 cm⁻¹ region mdpi.comsapub.org.
N-H bending from the amine group, typically around 1600 cm⁻¹.
The table below shows typical IR absorption bands for functional groups present in related triazole structures.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretching (Amine) | 3345 - 3448 | mdpi.comsapub.org |
| C-H Stretching (Aromatic/Aliphatic) | 2872 - 3097 | researchgate.netsapub.org |
| C=O Stretching (Amide, if present) | 1664 - 1712 | sapub.orgpnrjournal.com |
| C=N / N=N Stretching (Triazole Ring) | 1529 - 1613 | mdpi.comresearchgate.net |
| C-N Stretching | 1159 - 1348 | researchgate.netsapub.org |
| C-O Stretching (Ether) | ~1050 - 1150 | (General Range) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic and heterocyclic systems like triazoles, the absorption of UV light typically corresponds to π → π* and n → π* transitions. The unsubstituted 1H-1,2,3-triazole ring is reported to have a maximal UV absorption (λmax) due to a π → π* transition at approximately 206-211 nm researchgate.netrsc.org. The presence of the amino and ethoxyethyl substituents on the triazole ring would be expected to cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) depending on their electronic effects on the chromophore. In some substituted triazoles, these absorption bands can shift to above 320 nm researchgate.net.
X-ray Crystallography for Solid-State Structural Analysis and Conformation
X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles. This technique would confirm the 1,4-substitution pattern on the 1H-1,2,3-triazole ring and establish the conformation of the flexible ethoxyethyl side chain in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement nih.gov. While a crystal structure for the title compound is not available, studies on related aminotriazole derivatives have been crucial for confirming their structures unambiguously mdpi.comnih.gov.
Advanced Computational Chemistry Investigations
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. These methods can be used to:
Predict Molecular Geometry: Calculate the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray data if available.
Simulate Spectra: Predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental data can aid in signal assignment and structural confirmation researchgate.net.
Analyze Electronic Properties: Determine the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and the dipole moment. This provides insight into the molecule's reactivity and intermolecular interactions.
Computational studies on various 1,2,4-triazole derivatives have been used to understand their structure and solvatochromic behavior, demonstrating the utility of these methods in characterizing novel compounds researchgate.net. For this compound, computational studies could help predict its stable conformers and spectroscopic properties in the absence of extensive experimental data.
Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. For this compound and its analogs, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the most stable geometric configuration (geometry optimization). nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Beyond geometry, DFT is used to predict the electronic structure. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov These orbitals are fundamental to understanding the molecule's electronic behavior and reactivity.
Furthermore, DFT allows for the prediction of various spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.gov Additionally, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com Infrared (IR) spectroscopy frequencies can also be computed to identify characteristic vibrational modes of the molecule's functional groups. nih.gov
Table 1: Predicted Geometrical Parameters for a 1-Substituted-1H-1,2,3-triazol-4-amine Core (Illustrative)
| Parameter | Typical Calculated Value |
|---|---|
| N1-N2 Bond Length | ~1.35 Å |
| N2-N3 Bond Length | ~1.30 Å |
| N3-C4 Bond Length | ~1.36 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.37 Å |
| C4-N(amine) Bond Length | ~1.37 Å |
| N1-N2-N3 Bond Angle | ~110° |
| N2-N3-C4 Bond Angle | ~107° |
| N3-C4-C5 Bond Angle | ~109° |
| C4-C5-N1 Bond Angle | ~105° |
| C5-N1-N2 Bond Angle | ~109° |
Note: These values are illustrative and based on DFT calculations for similar 1,2,3-triazole derivatives. Actual values for this compound would require specific calculation.
Quantum Chemical Descriptors for Reactivity and Interaction Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Surface Potential)
Quantum chemical descriptors derived from DFT calculations provide quantitative insights into the reactivity and interaction potential of this compound.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-amino substituted triazoles, the HOMO is often localized on the triazole ring and the amino group, while the LUMO is distributed over the triazole ring system.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface, which is invaluable for predicting sites of nucleophilic and electrophilic attack. researchgate.netlibretexts.org It visualizes the charge distribution and charge-related properties of the molecule. deeporigin.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. deeporigin.comwalisongo.ac.id For this compound, negative potential is expected around the nitrogen atoms of the triazole ring and the lone pair of the exocyclic amine, indicating these are sites for hydrogen bonding or coordination. Positive potential would be found around the hydrogen atoms of the amine group.
Global Reactivity Descriptors: Other descriptors can be calculated from HOMO and LUMO energies to quantify reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters help in systematically comparing the reactivity of different triazole derivatives.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Source: Formulas adapted from studies on related heterocyclic compounds. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of the 2-Ethoxyethyl Chain and Triazole Ring
While the 1,2,3-triazole ring is a rigid, planar scaffold, the attached 2-ethoxyethyl side chain is flexible, granting the molecule significant conformational freedom.
Conformational Analysis: This analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. The flexibility of the 2-ethoxyethyl chain arises from rotation around several single bonds. A systematic conformational search or potential energy surface scan can be performed computationally to map the energy as a function of key dihedral angles. This helps in identifying the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. The steric and electronic interactions between the side chain and the triazole ring play a crucial role in determining the preferred conformations.
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the molecule over time, offering insights that are not available from static quantum chemical calculations. nih.gov By simulating the motion of atoms in the presence of a solvent (like water) at a given temperature, MD can explore the conformational landscape of the 2-ethoxyethyl chain. mdpi.com These simulations can reveal the most populated conformations, the rates of interconversion between them, and how the chain's flexibility is influenced by its environment. chemrxiv.org This is particularly important for understanding how the molecule might adapt its shape to interact with a biological target or another molecule. The results can be analyzed to determine average structural properties and the flexibility of different parts of the molecule, such as the side chain versus the rigid triazole core. researchgate.net
Table 3: Key Dihedral Angles for Conformational Analysis of the 2-Ethoxyethyl Chain
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C5-N1-C(ethyl)-C(ethyl) | Rotation around the bond connecting the triazole ring to the side chain. |
| τ2 | N1-C(ethyl)-C(ethyl)-O | Rotation around the C-C bond of the ethyl linker. |
| τ3 | C(ethyl)-C(ethyl)-O-C(ethyl) | Rotation around the C-O bond. |
| τ4 | C(ethyl)-O-C(ethyl)-C(methyl) | Rotation around the O-C bond of the ethoxy group. |
Tautomeric Equilibria and Aromaticity Studies of the 1,2,3-Triazol-4-amine Core
Tautomeric Equilibria: Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of many heterocyclic compounds, including aminotriazoles. ijsr.net For this compound, the primary equilibrium to consider is the amino-imino tautomerism. The molecule can exist in the 4-amino form or potentially in a 4-imino tautomeric form where the proton has migrated from the exocyclic nitrogen to one of the ring nitrogens.
Computational studies on related 3-amino-1,2,4-triazoles have shown that the relative stability of different tautomers can be effectively evaluated by calculating their energies using DFT or higher-level ab initio methods. acs.orgresearchgate.net Factors such as the electronic nature of substituents and the solvent environment can influence the position of the tautomeric equilibrium. acs.org For most 4-amino substituted N-heterocycles, the amino form is found to be significantly more stable and thus the predominant species in solution.
Aromaticity: The 1,2,3-triazole ring is an aromatic heterocycle. guidechem.com Its aromaticity stems from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing 6 π-electrons, which satisfies Hückel's rule (4n+2 π electrons, where n=1). masterorganicchemistry.comreddit.com The aromatic nature contributes to the high thermal and chemical stability of the triazole ring.
The aromaticity can be quantified computationally using various indices. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are typically calculated at the center of the ring; a significant negative value is a hallmark of aromaticity, indicating a diamagnetic ring current. masterorganicchemistry.com The degree of aromaticity can be influenced by substituents on the ring and can also differ between tautomeric forms. For instance, any tautomer that disrupts the continuous π-system would be expected to be less aromatic and, consequently, less stable. In the case of this compound, the amino tautomer fully preserves the aromaticity of the triazole core.
Applications and Synthetic Utility of 1 2 Ethoxyethyl 1h 1,2,3 Triazol 4 Amine As a Chemical Building Block
Role in the Construction of Annulated and Fused Heterocyclic Systems
The 1,2,3-triazol-4-amine core is a well-established precursor for the synthesis of annulated (ring-fused) heterocyclic systems. The primary amino group and the adjacent ring nitrogen atom (N3) can act as a binucleophilic system, enabling the construction of new rings fused to the triazole core. The N1-ethoxyethyl group on 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine primarily serves to confer specific solubility properties and to block one of the triazole nitrogen atoms, thereby directing the regiochemical outcome of cyclization reactions.
Strategies for Triazolo-Annulated Pyridines, Azines, and Azepines
The synthesis of fused six- and seven-membered heterocycles from 1,2,3-triazol-4-amine derivatives is a powerful strategy for accessing novel chemical matter. researchgate.netnuph.edu.ua These annulated systems, such as triazolopyridines, triazolopyrimidines (an azine), and triazoloazepines, are prevalent scaffolds in pharmacologically active compounds. bohrium.comsemanticscholar.org
Key synthetic strategies include:
Condensation Reactions for Triazolo[4,5-b]pyridines: A primary route involves the condensation of 1,2,3-triazol-4-amines with compounds containing active methylene (B1212753) groups, such as β-ketoesters or malononitrile (B47326) derivatives. researchgate.net This type of reaction typically proceeds through an initial Michael addition or Knoevenagel condensation followed by intramolecular cyclization and aromatization to yield the stable triazolopyridine system.
Cyclocondensation for Triazolo-Annulated Azines: Triazolo[4,5-d]pyrimidines and other fused azines are commonly prepared via cyclocondensation reactions. nuph.edu.ua This often involves reacting a 1,2,3-triazol-4-amine, which may bear an additional functional group at the C5 position (like a carboxylic acid or ester), with a reagent that provides the remaining atoms for the new azine ring, such as formamide, orthoesters, or isothiocyanates. researchgate.net
Synthesis of Triazolo-Annulated Azepines: The construction of seven-membered rings, such as triazolo-diazepines or triazolo-oxazepines, can be achieved through the cyclocondensation of appropriately functionalized 1,2,3-triazoles. bohrium.com For instance, reacting 4,5-diamino-1,2,3-triazoles with 1,3-dielectrophiles or using intramolecular cyclization strategies on triazoles bearing a suitable side chain at the C4 or C5 position can lead to the formation of these fused seven-membered systems. researchgate.net
The following table summarizes these general synthetic approaches.
| Target Heterocycle System | General Synthetic Strategy | Key Reagents for 1,2,3-Triazol-4-amine |
| Triazolo[4,5-b]pyridines | Condensation / Cyclization | β-Dicarbonyl compounds, α,β-unsaturated ketones, malononitrile |
| Triazolo[4,5-d]pyrimidines (Azines) | Cyclocondensation | Orthoesters, 1,3-Diketones, Isothiocyanates, Carboxylic acids |
| Triazolo-annulated Azepines | Cyclocondensation / Intramolecular Cyclization | 1,3-Dielectrophiles (for 4,5-diaminotriazoles), Precursors with reactive side chains |
Scaffold Assembly and Molecular Complexity Generation using the 1,2,3-Triazol-4-amine Core
The 1,2,3-triazole nucleus is a cornerstone of "privileged scaffolds" in medicinal chemistry, which are molecular frameworks capable of binding to multiple biological targets. nih.gov Methodologies that rapidly assemble and diversify these scaffolds are crucial for drug discovery. A powerful approach involves sequencing multicomponent assembly processes (MCAPs) with subsequent intramolecular cyclization reactions. nih.gov
A notable example is the synthesis of 1,2,3-triazole-fused 1,4-benzodiazepines. nih.gov This strategy involves an initial multicomponent reaction to assemble a linear precursor containing both an azide (B81097) and an alkyne functionality. A subsequent intramolecular Huisgen cycloaddition reaction then forms the triazole ring, completing the assembly of the complex fused scaffold in an efficient manner. nih.govnih.gov The 4-amino group of a pre-formed triazole like this compound can serve as a critical nucleophile in such multicomponent reactions (e.g., Ugi or Passerini reactions), or as a versatile handle for post-assembly diversification, allowing for the generation of extensive molecular libraries. nih.gov This approach enables the rapid generation of molecular complexity from simple starting materials. nih.gov
Integration into Advanced Chemical Probes and Conjugates
The unique properties of the 1,2,3-triazole ring, particularly its stability and its common synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," make it an ideal linker in advanced chemical probes. The 4-amino group of this compound provides a convenient point of attachment for conjugating the triazole core to other functional molecules, including fluorophores, radiolabels, and biomolecules.
Utilization in the Synthesis of Prosthetic Agents for Radiolabeling and Molecular Imaging
In the field of molecular imaging, particularly Positron Emission Tomography (PET), prosthetic groups are small, pre-radiolabeled molecules that are attached to a larger targeting vector (e.g., a peptide or antibody). The 1,2,3-triazole core is a common feature in modern radiopharmaceutical design due to the efficiency and mild conditions of the CuAAC reaction for its formation.
While direct examples involving this compound are not extensively documented, its structure is well-suited for this application. The primary amino group can be readily functionalized to create a prosthetic agent. For example, it can be acylated with a bifunctional chelator like DOTA or NOTA for complexing radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) or reacted with precursors for incorporating radiohalogens (e.g., ¹⁸F). The ethoxyethyl side chain can enhance the aqueous solubility and modulate the pharmacokinetic profile of the resulting radiotracer. Furthermore, some 1,2,3-triazole derivatives are known to possess intrinsic fluorescent properties, opening possibilities for dual-modality imaging probes (fluorescence and nuclear). nih.govnih.gov
Application in Bioconjugation and Ligand Development (focused on synthetic methodology)
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The amino group of this compound is a versatile functional handle for established bioconjugation methodologies. This allows for its incorporation into larger bioactive constructs or for its use in developing new ligands.
Common synthetic methodologies applicable to the 4-amino group include:
Amide Bond Formation: Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or using standard peptide coupling reagents (e.g., HATU, HOBt) to link the triazole to peptides, proteins, or other molecules containing a carboxyl group.
Thiourea (B124793) Formation: Reaction with isothiocyanates to form stable thiourea linkages, a common strategy for conjugating small molecules to proteins.
Reductive Amination: Condensation with aldehydes or ketones to form a transient imine, which is then reduced with an agent like sodium cyanoborohydride to form a stable secondary amine linkage.
These methods allow the triazole moiety to be used as a stable, polar, and hydrogen-bond-accepting scaffold in the design of new ligands or as a linker to attach a payload to a targeting biomolecule.
Contribution to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules for high-throughput screening. The utility of this compound in this field stems from its suitability as a scaffold for parallel synthesis and library generation.
The reactive 4-amino group is an ideal anchor point for diversification. A library of diverse carboxylic acids, sulfonyl chlorides, or isocyanates can be reacted with the parent aminotriazole in a parallel format to generate a large library of N-acylated, N-sulfonylated, or urea (B33335) derivatives, respectively. researchgate.net This approach was successfully used to generate libraries of N-acylated aminotriazoles for screening as enzyme inhibitors. researchgate.net
Furthermore, the aminotriazole can participate in multicomponent reactions (MCRs), which are highly convergent and atom-economical processes ideal for library synthesis. nih.gov By combining the aminotriazole, an aldehyde, and an isocyanide in a one-pot reaction (e.g., Ugi-type reaction), a diverse library of complex products can be generated by simply varying each of the three input components. nih.gov This capacity for rapid diversification makes this compound and related compounds valuable starting points for identifying new bioactive molecules.
Design and Synthesis of Diverse Compound Libraries based on the Triazole Scaffold
The design and synthesis of diverse compound libraries are crucial for identifying new bioactive molecules. The 1,2,3-triazole scaffold is frequently employed for this purpose due to its synthetic accessibility and its ability to act as a stable linker or a pharmacophorically important core. In principle, this compound could serve as a valuable starting point for such libraries. The primary amino group at the 4-position offers a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce molecular diversity.
However, a review of the available literature does not yield specific examples of compound libraries that have been constructed using this compound as the core building block. Research in this area tends to focus on more broadly substituted 4-amino-1,2,3-triazoles, without specific emphasis on the 1-(2-ethoxyethyl) substituent. The ethoxyethyl group itself is known to potentially improve pharmacokinetic properties, such as solubility and metabolic stability, making its inclusion in a screening library theoretically advantageous.
A hypothetical approach to library synthesis based on this scaffold could involve the parallel derivatization of the 4-amino group. A representative set of reactions and the corresponding products are outlined in the table below.
| Reaction Type | Reagent | Product Class |
| Acylation | Acid Chlorides/Anhydrides | 4-Amido-1-(2-ethoxyethyl)-1H-1,2,3-triazoles |
| Sulfonylation | Sulfonyl Chlorides | 4-Sulfonamido-1-(2-ethoxyethyl)-1H-1,2,3-triazoles |
| Reductive Amination | Aldehydes/Ketones | 4-(Substituted amino)-1-(2-ethoxyethyl)-1H-1,2,3-triazoles |
| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | 4-(Ureido/Thiourea)-1-(2-ethoxyethyl)-1H-1,2,3-triazoles |
While these are standard synthetic transformations, their specific application to this compound for the purpose of generating a diverse compound library for biological screening is not documented in the current body of scientific literature.
Methodologies for High-Throughput Synthesis of this compound Derivatives
High-throughput synthesis (HTS) is a key technology in modern drug discovery, enabling the rapid generation of large numbers of compounds for screening. Methodologies compatible with HTS typically involve robust, simple, and easily automatable reactions. For the synthesis of derivatives of this compound, several HTS approaches could be envisioned.
For instance, solution-phase parallel synthesis could be employed, where the starting triazole is dispensed into an array of reaction vessels, followed by the addition of a diverse set of reagents to the 4-amino group. Purification of the resulting library could be achieved using techniques such as automated flash chromatography or solid-phase extraction.
Another potential HTS methodology is solid-phase organic synthesis (SPOS). In this approach, the this compound scaffold could be immobilized on a solid support, allowing for the use of excess reagents to drive reactions to completion and simplified purification through washing. However, the development of a suitable linker for attaching the triazole to the solid support would be a necessary prerequisite.
Despite the feasibility of these approaches, the scientific literature does not currently contain specific reports on the development or application of high-throughput synthesis methodologies for derivatives of this compound. The focus of HTS of triazoles has largely been on the "click" reaction itself to generate the triazole core with diverse substituents at the 1- and 4-positions, rather than the subsequent derivatization of a pre-formed amino-triazole.
Future Perspectives in the Academic Research and Development of this compound Chemistry
The future prospects for the academic research and development of this compound chemistry are largely speculative at this point, given the current lack of focused research. However, based on the known properties of related compounds, several potential avenues of investigation can be proposed.
Medicinal Chemistry: A primary area of future research would be the synthesis and biological evaluation of libraries of derivatives. The 1,2,3-triazole core is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in drug design. The 4-amino group provides a convenient point for diversification to probe structure-activity relationships (SAR) against various biological targets. The ethoxyethyl substituent may confer favorable ADME (absorption, distribution, metabolism, and excretion) properties, which could be an advantage in developing drug candidates.
Materials Science: Substituted triazoles have found applications in materials science, for example, as ligands for metal complexes with interesting photophysical or catalytic properties. The nitrogen atoms of the triazole ring and the exocyclic amino group in this compound could act as coordination sites for metal ions. Research into the synthesis and characterization of such metal complexes could lead to the discovery of new materials with applications in areas such as catalysis, sensing, or as organic light-emitting diodes (OLEDs).
Agrochemicals: The triazole scaffold is present in many commercially successful fungicides and herbicides. The development of novel derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine, and how does click chemistry apply?
- Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, an alkyne-functionalized ethoxyethyl group reacts with an azide precursor under mild conditions (~25–60°C) in solvents like THF or DMF, yielding the 1,4-disubstituted triazole regioisomer. Catalytic Cu(I) ensures high efficiency (>95% conversion) and regioselectivity . Alternative routes may involve Mitsunobu reactions or nucleophilic substitutions to introduce the ethoxyethyl moiety post-triazole formation .
Q. How is the structure of this compound confirmed in academic research?
- Answer: X-ray crystallography (using software like SHELXL ) resolves the triazole ring geometry and substituent orientation. Complementary techniques include:
- NMR : - and -NMR to confirm proton environments (e.g., triazole C-H at δ ~7.5–8.5 ppm).
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- IR : Detection of amine (-NH) stretches (~3300–3500 cm) .
Q. What are the key considerations for purifying this compound after synthesis?
- Answer:
- Chromatography : Use silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) to separate triazole products from byproducts.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance crystal purity.
- Acid-Base Extraction : Leverage the amine’s basicity by protonating with HCl, followed by neutralization .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the triazole ring formation during synthesis?
- Answer: Regioselectivity in CuAAC is typically 1,4-disubstituted, but competing pathways (e.g., uncatalyzed thermal reactions) may yield 1,5-isomers. Optimization strategies include:
- Catalyst Loading : Increasing Cu(I) concentration (e.g., 10 mol% CuSO/sodium ascorbate) to suppress non-catalyzed pathways.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor Cu(I) coordination and regiocontrol.
- Temperature : Lower temperatures (~25°C) minimize side reactions .
Q. What analytical methods resolve contradictions in spectroscopic data for structural elucidation?
- Answer: Discrepancies between predicted and observed spectral data (e.g., unexpected -NMR splitting) require:
- 2D NMR : COSY and HSQC to map proton-proton correlations and assign ambiguous signals.
- X-ray Diffraction : Definitive confirmation of regiochemistry and substituent positioning .
- Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data.
Q. What strategies are employed to enhance the compound’s stability under various experimental conditions?
- Answer:
- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.
- Moisture Control : Use molecular sieves in storage solvents (e.g., anhydrous DCM).
- Thermal Stability : Avoid prolonged heating above 80°C; TGA/DSC analysis identifies decomposition thresholds .
Q. In pharmacological studies, how is the bioactivity of this triazolamine derivative assessed?
- Answer:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) to quantify IC values.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Q. What are the challenges in scaling up the synthesis while maintaining high yield and purity?
- Answer:
- Exothermic Reactions : Use jacketed reactors for temperature control during CuAAC.
- Byproduct Formation : Optimize stoichiometry (e.g., azide:alkyne ratio) and employ inline FTIR for real-time monitoring.
- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
